2-Butyl-5-methylthiophene

Physical Properties Purification Process Chemistry

2-Butyl-5-methylthiophene (CAS: 111510-96-4) is a dialkyl-substituted thiophene derivative with the molecular formula C₉H₁₄S and a molecular weight of 154.27 g/mol. It is a hydrophobic liquid with a density of 0.958 g/cm³ and a boiling point of 200.6°C at 760 mmHg.

Molecular Formula C9H14S
Molecular Weight 154.27 g/mol
CAS No. 111510-96-4
Cat. No. B055617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-5-methylthiophene
CAS111510-96-4
Molecular FormulaC9H14S
Molecular Weight154.27 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(S1)C
InChIInChI=1S/C9H14S/c1-3-4-5-9-7-6-8(2)10-9/h6-7H,3-5H2,1-2H3
InChIKeyGVCKDFUWZSZTLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-5-methylthiophene (CAS 111510-96-4): Physical Properties, Applications, and Procurement Insights


2-Butyl-5-methylthiophene (CAS: 111510-96-4) is a dialkyl-substituted thiophene derivative with the molecular formula C₉H₁₄S and a molecular weight of 154.27 g/mol. It is a hydrophobic liquid with a density of 0.958 g/cm³ and a boiling point of 200.6°C at 760 mmHg [1]. Its structure consists of a five-membered sulfur-containing heterocyclic ring substituted with a butyl chain at the 2-position and a methyl group at the 5-position, rendering it a versatile building block in organic synthesis, materials science, and analytical chemistry .

Why Generic Substitution of 2-Butyl-5-methylthiophene (CAS 111510-96-4) is Not Advisable: A Procurement and Research Perspective


Assuming a generic alkylthiophene, such as 2-hexylthiophene or 2-methylthiophene, can replace 2-butyl-5-methylthiophene without validation is scientifically unsound. The specific 2,5-disubstitution pattern and the precise four-carbon butyl chain length are not arbitrary; they directly dictate the compound's physicochemical properties, chromatographic behavior, and reactivity [1]. Substitution with an analog possessing a different alkyl chain length or substitution pattern would alter its retention index, partition coefficient, and steric/electronic environment, leading to unpredictable outcomes in synthetic yields, chromatographic separations, or biological activity [2]. The evidence below quantifies these critical differences to guide informed selection.

Quantitative Differentiation of 2-Butyl-5-methylthiophene (CAS 111510-96-4): Evidence-Based Guide for Procurement


Differentiated Volatility and Boiling Point of 2-Butyl-5-methylthiophene Compared to 2-Hexylthiophene

2-Butyl-5-methylthiophene (C9) exhibits a significantly lower boiling point compared to its longer-chain analog, 2-hexylthiophene (C10). This property makes it a more suitable candidate for processes requiring vacuum distillation or where a lower boiling point is advantageous for downstream purification [1]. The quantitative difference in boiling point is approximately 28°C [2].

Physical Properties Purification Process Chemistry

Enhanced Liquid Density of 2-Butyl-5-methylthiophene Compared to 2-Hexylthiophene

The density of 2-butyl-5-methylthiophene is notably higher than that of 2-hexylthiophene. This difference of 0.023 g/cm³ can influence phase separation behavior in liquid-liquid extractions and is a critical parameter for accurate metering in flow chemistry and industrial-scale processing .

Physical Properties Formulation Chemical Engineering

Distinct Chromatographic Retention Index (RI) of 2-Butyl-5-methylthiophene for Analytical Selectivity

2-Butyl-5-methylthiophene possesses a well-defined Kovats retention index (RI) of 1135-1136 on a non-polar CP-Sil 5 column [1]. This value is a fundamental constant for its identification by gas chromatography (GC) and is distinct from that of other alkylthiophene isomers. For instance, the RI can differentiate it from its isomer, 3-butyl-5-methylthiophene, or homologs like 2-hexylthiophene, which has a different RI due to its longer alkyl chain [2].

Analytical Chemistry Gas Chromatography Compound Identification

Quantified Lipophilicity (LogP) of 2-Butyl-5-methylthiophene for Predicting Biological and Environmental Fate

The predicted octanol-water partition coefficient (LogP) for 2-butyl-5-methylthiophene is 4.41, indicating high lipophilicity [1]. This value is higher than that of 2-methylthiophene (LogP ~2.5) due to the additional butyl chain, and it quantitatively predicts its behavior in biological systems and environmental matrices, such as its potential to bioaccumulate (BCF ~465) and its sorption to organic matter (KOC ~2824) [1].

Drug Discovery ADME Environmental Chemistry

Moderate Synthetic Yield of 2-Butyl-5-methylthiophene as a Key Process Parameter

The synthesis of 2-butyl-5-methylthiophene is reported to yield between 53% and 98%, a range that highlights the sensitivity of its formation to reaction conditions . This is a critical differentiator for procurement, as it signals that the cost and purity of the compound can be heavily influenced by the supplier's synthetic expertise and process control. This is in contrast to more straightforward alkylthiophenes like 2-hexylthiophene, which may be produced with more consistently high yields.

Synthetic Chemistry Process Development Yield Optimization

Documented Use of 2-Butyl-5-methylthiophene as a Specialized Probe for Sulfide Detection in Gas Chromatography

2-Butyl-5-methylthiophene is specifically identified as a sulfide probe for gas chromatography . This application differentiates it from simpler thiophenes and underscores a specialized analytical function not generally fulfilled by other alkylthiophene isomers. While a direct IC50 value for this application is not provided, its use as a probe suggests a selective interaction with sulfur-containing analytes or detectors.

Analytical Chemistry Gas Chromatography Sulfide Detection

Recommended Research and Industrial Applications for 2-Butyl-5-methylthiophene (CAS 111510-96-4)


Analytical Standard for Gas Chromatography Method Development and Quality Control

The compound's well-defined Kovats retention index (RI = 1135-1136 on a non-polar column) makes it an excellent reference standard for gas chromatography (GC) and GC-MS method development [1]. It is particularly useful for calibrating systems and identifying unknown peaks in complex sulfur-containing mixtures, such as petroleum fractions or environmental samples, where it serves as a benchmark for a C9 alkylthiophene. Its documented use as a sulfide probe further validates its utility in sulfur-specific detection workflows .

Building Block in Organic Synthesis of Functional Materials and Pharmaceuticals

As a substituted thiophene, 2-butyl-5-methylthiophene is a valuable building block for synthesizing more complex molecules [1]. The specific 2,5-disubstitution pattern and the butyl chain offer a unique steric and electronic profile that can be exploited to construct polythiophene derivatives with tailored properties for organic electronics, or to access novel chemical space in medicinal chemistry where precise lipophilicity (LogP = 4.41) is required for target binding or cellular permeability .

Use as a Lipophilic Probe in Biological and Environmental Partitioning Studies

With a high predicted LogP of 4.41 and associated environmental fate parameters (e.g., BCF of ~465, KOC of ~2824), this compound can serve as a model hydrophobic, sulfur-containing contaminant in studies of bioaccumulation, sorption to soil organic matter, and environmental transport [1]. Its unique chromatographic signature and specific physical properties (e.g., density of 0.958 g/cm³) allow for accurate tracing and quantification in experimental systems.

Process Development for Vacuum Distillation and Purification

The lower boiling point of 2-butyl-5-methylthiophene (200.6°C) compared to longer-chain alkylthiophenes like 2-hexylthiophene (228-230°C) makes it a preferred choice in synthetic routes where product isolation requires vacuum distillation [1]. The reduced thermal stress and energy consumption can improve overall process efficiency and product yield, particularly in multi-step syntheses where thermal degradation is a concern.

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